molecular formula C9H14N2O2S B8555597 n-butyl-N-4-pyridylsulphonamide

n-butyl-N-4-pyridylsulphonamide

Cat. No.: B8555597
M. Wt: 214.29 g/mol
InChI Key: QSKINKDWWNUEBR-UHFFFAOYSA-N
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Description

n-Butyl-N-4-pyridylsulphonamide is a sulfonamide derivative characterized by a sulfonamide group (-SO₂NH-) bridging a pyridine ring (substituted at the 4-position) and an n-butyl alkyl chain. Sulfonamides are widely studied for their diverse applications, including antimicrobial activity, enzyme inhibition, and material science applications due to their hydrogen-bonding capabilities and structural versatility.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-pyridin-4-ylbutane-1-sulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-2-3-8-14(12,13)11-9-4-6-10-7-5-9/h4-7H,2-3,8H2,1H3,(H,10,11)

InChI Key

QSKINKDWWNUEBR-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A structurally related compound, N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide (), shares the sulfonamide core but differs in substituents. Key distinctions include:

  • Aromatic ring : The target compound features a pyridine ring, whereas the analogue uses a pyrimidine moiety with bromine and piperidine substituents.
  • Substituent complexity : The analogue includes a methoxy-phenyl group and a brominated pyrimidine, contributing to higher molecular weight (C₂₂H₂₃BrN₄O₃S₂, ~575.5 g/mol) compared to the simpler n-butyl-pyridylsulphonamide.
  • Electronic effects : The pyridine ring in the target compound may enhance hydrogen-bonding capacity compared to the electron-withdrawing bromine in the analogue .

Physicochemical Properties

Hypothetical comparisons based on structural features:

Property n-Butyl-N-4-pyridylsulphonamide N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide
Molecular Formula C₉H₁₄N₂O₂S (est.) C₂₂H₂₃BrN₄O₃S₂
Molecular Weight ~238.3 g/mol ~575.5 g/mol
Solubility Moderate in DMSO, acetone Likely lower due to bulkier substituents
Hydrogen-Bonding Capacity High (pyridine N, sulfonamide NH) Moderate (sulfonamide NH, pyrimidine N)
Thermal Stability Expected >200°C Likely lower due to bromine and complex substituents

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